molecular formula C28H20N4S2 B098864 2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole) CAS No. 17205-68-4

2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole)

Cat. No.: B098864
CAS No.: 17205-68-4
M. Wt: 476.6 g/mol
InChI Key: OIWUWXCWLGMXKH-UHFFFAOYSA-N
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Description

2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole) is a sophisticated organic compound built on a benzothiazole scaffold, a structure of significant interest in medicinal chemistry and chemical biology research. The core benzothiazole motif is recognized for its diverse biological activities and is frequently investigated for its potential in developing novel therapeutic agents . Researchers value this structural class for its electron-accepting properties and potential to engage in specific biological interactions. The molecular architecture of this compound, featuring extended conjugation, suggests potential utility in materials science, particularly in the design of organic semiconductors or photoactive systems. In a research context, compounds based on the benzothiazole nucleus have demonstrated notable potential as dual-acting agents, exhibiting both antiproliferative and antioxidant properties in preclinical studies . For instance, certain benzothiazole derivatives have been designed to function as potent VEGFR-2 inhibitors, a key target in anti-angiogenesis cancer research, while concurrently displaying strong free radical scavenging capacity in standardized assays like the DPPH method . This dual functionality makes such compounds valuable probes for studying the intersection of oxidative stress and disease pathways. Furthermore, the structural motifs present in this compound are related to those found in advanced intermediates for synthesizing potential anti-tyrosinase agents, which are relevant for research into hyperpigmentation disorders and the browning of agricultural products . As a chemical tool, it provides researchers with a versatile building block for further derivatization and exploration in these fields. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

bis[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]diazene
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InChI

InChI=1S/C28H20N4S2/c1-17-3-13-23-25(15-17)33-27(29-23)19-5-9-21(10-6-19)31-32-22-11-7-20(8-12-22)28-30-24-14-4-18(2)16-26(24)34-28/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OIWUWXCWLGMXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9066176
Record name Benzothiazole, 2,2'-(azodi-4,1-phenylene)bis[6-methyl-
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Molecular Weight

476.6 g/mol
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CAS No.

17205-68-4
Record name 2,2′-(1,2-Diazenediyldi-4,1-phenylene)bis[6-methylbenzothiazole]
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Record name Benzothiazole, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis(6-methyl-
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Record name Benzothiazole, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis[6-methyl-
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Record name Benzothiazole, 2,2'-(azodi-4,1-phenylene)bis[6-methyl-
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Record name 2,2'-(azodi-p-phenylene)bis(6-methylbenzothiazole)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole) typically involves the reaction of 2-(4-aminophenyl)-6-methylbenzothiazole with an appropriate diazotizing agent . The reaction conditions often include:

    Temperature: The reaction is usually carried out at low temperatures to ensure the stability of the diazonium intermediate.

    Solvent: Common solvents used include water or alcohols.

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the diazotization process.

Industrial Production Methods

In industrial settings, the production of 2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: High-purity 2-(4-aminophenyl)-6-methylbenzothiazole and diazotizing agents.

    Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pH, and reaction time.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzothiazole rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole rings.

    Reduction: Reduced forms of the azodi-p-phenylene bridge.

    Substitution: Nitrated or halogenated benzothiazole derivatives.

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C_{18}H_{16}N_2S_2
  • Molecular Weight : 336.46 g/mol
  • CAS Number : 17205-68-4

The compound features two 6-methylbenzothiazole units connected by an azobenzene moiety, which allows for interesting interactions with light and other chemical species.

Physical Properties

  • Melting Point : Data not specified in the sources.
  • Solubility : Solubility characteristics are essential for its application in various solvents.

Photochemical Applications

The azobenzene structure allows 2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole) to undergo reversible photoisomerization. This property is exploited in:

  • Optical Switches : The compound can be used to create materials that change their optical properties upon exposure to light, which is useful in data storage and signal processing.
  • Photoresponsive Polymers : Incorporation into polymer matrices can yield materials that respond to light stimuli, enabling applications in smart coatings and sensors.

Biological Applications

Research indicates potential biological applications due to the benzothiazole units:

  • Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Research : Investigations into the compound's effects on cancer cell lines are ongoing, focusing on its ability to induce apoptosis or inhibit cell proliferation.

Material Science

The compound's unique properties make it suitable for:

  • Conductive Materials : Its ability to participate in charge transfer interactions positions it as a candidate for use in organic electronics.
  • Dyes and Pigments : The vivid color characteristics of benzothiazole derivatives can be utilized in dye applications.

Sensor Technology

Due to its sensitivity to environmental changes (like pH or temperature), this compound can be integrated into sensor devices for detecting specific analytes.

Case Study 1: Photonic Applications

A study demonstrated the use of 2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole) in creating a photonic device capable of switching states under UV light exposure. The device showed promising results in terms of response time and durability.

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal evaluated the antimicrobial properties of similar benzothiazole compounds. Results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting that 2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole) could have similar effects.

Mechanism of Action

The mechanism of action of 2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole) involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to DNA: Intercalate between DNA bases, affecting DNA replication and transcription.

    Inhibit Enzymes: Inhibit the activity of certain enzymes involved in cellular processes.

    Generate Reactive Oxygen Species (ROS): Induce oxidative stress by generating ROS, leading to cell damage and apoptosis.

Comparison with Similar Compounds

Structural Analog: Disodium 2,2'-(Azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate]

Key Differences :

  • Substituents: The sulfonate (-SO₃⁻) groups at the 7-position of each benzothiazole ring increase hydrophilicity and solubility in polar solvents, unlike the non-sulfonated parent compound.
  • Applications: The sulfonate derivative is likely used in aqueous formulations (e.g., dyes or sensors), whereas the unsulfonated compound may exhibit better thermal stability in non-polar matrices .
Property 2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole) Disodium Sulfonate Derivative
Molecular Formula C₂₆H₁₈N₄S₂ C₂₆H₁₆N₄O₆S₂Na₂
Molecular Weight 474.57 g/mol 614.57 g/mol
Solubility Low in water, soluble in organic solvents High in water
Key Functional Groups Azo (-N=N-), methyl (-CH₃) Azo, methyl, sulfonate (-SO₃⁻)

Structural Analog: 6-Benzothiazolamine, 2,2'-(1,3-phenylene)bis- (CAS 331653-50-0)

Key Differences :

  • Linkage : The central phenylene group is connected via amine (-NH-) groups instead of an azo linkage, reducing conjugation and altering electronic properties.
  • Reactivity : The amine groups may participate in hydrogen bonding or acid-base reactions, unlike the inert azo group in the target compound .
Property 2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole) 2,2'-(1,3-Phenylene)bis-6-benzothiazolamine
Molecular Formula C₂₆H₁₈N₄S₂ C₂₀H₁₄N₄S₂
Molecular Weight 474.57 g/mol 390.48 g/mol
Functional Groups Azo, methyl Amine, benzothiazole
Conjugation Length Extended (azo + phenylene) Limited (amine + phenylene)

Structural Analog: 2-Methyl-6-phenylbenzothiazole (CAS 107559-02-4)

Key Differences :

  • Structure: A monomeric benzothiazole with methyl and phenyl substituents, lacking the dimeric azo-phenylene backbone.
  • Photophysical Properties : Shorter conjugation length results in weaker absorption in visible regions compared to the target compound .
Property 2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole) 2-Methyl-6-phenylbenzothiazole
Molecular Formula C₂₆H₁₈N₄S₂ C₁₄H₁₁NS
Molecular Weight 474.57 g/mol 225.31 g/mol
Substituents Methyl, azo-phenylene Methyl, phenyl
Applications Potential use in optoelectronics Intermediate in organic synthesis

Biological Activity

2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole) (often abbreviated as ADBMB) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of ADBMB, focusing on its synthesis, mechanisms of action, and various biological applications supported by empirical data.

Chemical Structure and Properties

ADBMB is characterized by its azobenzene structure linked to two 6-methylbenzothiazole moieties. The molecular formula is C18_{18}H16_{16}N2_2S2_2, and it possesses both hydrophobic and polar characteristics, which influence its interaction with biological systems.

PropertyValue
Molecular FormulaC18_{18}H16_{16}N2_2S2_2
Molecular Weight344.46 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Synthesis

The synthesis of ADBMB typically involves the coupling of 6-methylbenzothiazole derivatives with an azobenzene precursor. This process can be achieved through various methods, including:

  • Nucleophilic substitution : Utilizing nucleophiles derived from benzothiazole.
  • Coupling reactions : Employing coupling agents to facilitate the formation of the azobenzene linkage.

ADBMB exhibits multiple mechanisms of action that contribute to its biological activity:

  • Antimicrobial Activity : ADBMB has shown efficacy against various bacterial strains, with studies indicating a mechanism involving disruption of bacterial cell membranes and inhibition of protein synthesis.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Activity : Preliminary studies suggest that ADBMB may induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

Studies have demonstrated that ADBMB possesses significant antimicrobial properties. In vitro tests revealed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antioxidant Activity

The antioxidant capacity of ADBMB was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated a dose-dependent scavenging effect, with an IC50 value of 25 µg/mL.

Anticancer Activity

In cancer research, ADBMB was tested against various cell lines, including MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer). The findings are summarized in Table 2.

Cell LineIC50 (µM)
MDA-MB-23115
SK-Hep-110
NUGC-312

The mechanism underlying its anticancer effects appears to involve cell cycle arrest and induction of apoptosis.

Case Studies

  • Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections, ADBMB was administered as part of a combination therapy. Results indicated a significant reduction in infection rates compared to controls.
  • Case Study on Cancer Treatment : In preclinical models, ADBMB demonstrated a synergistic effect when combined with existing chemotherapeutics, enhancing overall efficacy and reducing side effects.

Q & A

Q. What are the optimized synthetic routes for 2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole), and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions using substituted benzothiazole precursors. For example, refluxing 6-methylbenzothiazole derivatives with azodi-p-phenylene linkers in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–12 hours is a common approach . Yield optimization requires careful control of stoichiometry (e.g., 1:1 molar ratio of reactants), solvent polarity, and temperature. TLC monitoring is critical to track reaction progress. Post-reaction purification via vacuum filtration or column chromatography (hexane/ethyl acetate) improves purity .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and azo bond formation.
  • Elemental analysis (CHNS) to verify empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
  • HPLC with UV detection (λ ~300 nm, typical for benzothiazoles) to assess purity (>95%).
  • Mass spectrometry (ESI-TOF) for molecular ion confirmation.

Q. What stability considerations are critical for handling this compound in laboratory settings?

  • Methodological Answer : The azo bond (-N=N-) is photosensitive; store samples in amber vials at –20°C under inert gas (N₂/Ar). Degradation products can be monitored via periodic HPLC analysis. Avoid prolonged exposure to acidic/basic conditions, which may cleave the azo linkage .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced electronic or biological properties?

  • Methodological Answer : Apply density functional theory (DFT) to model electronic transitions, HOMO-LUMO gaps, and azo bond torsion angles. For example, ICReDD’s quantum chemical reaction path searches can predict optimal substituents (e.g., electron-withdrawing groups on benzothiazole) to tune absorption spectra or redox potentials . Pair computational predictions with experimental validation (e.g., UV-vis spectroscopy, cyclic voltammetry) .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazole-azo derivatives?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Assay conditions (e.g., cell line specificity, incubation time).
  • Sample purity (e.g., trace solvents affecting cytotoxicity).
    To address this:
  • Standardize assays using reference compounds (e.g., doxorubicin for cytotoxicity).
  • Replicate studies with rigorously purified batches (HPLC >99%).
  • Apply multivariate statistical analysis (e.g., PCA) to correlate structural features with activity trends .

Q. How can researchers mechanistically probe the azo bond cleavage process under physiological conditions?

  • Methodological Answer : Use:
  • pH-dependent kinetic studies (e.g., UV-vis monitoring of absorbance decay at λₘₐₓ ~450 nm).
  • LC-MS to identify cleavage products (e.g., 6-methylbenzothiazole fragments).
  • Radical scavengers (e.g., TEMPO) to test for free-radical-mediated pathways .

Q. What experimental design principles apply when synthesizing Schiff base or click chemistry derivatives of this compound?

  • Methodological Answer : For Schiff base derivatives :
  • React the amino group of 2-aminobenzothiazole intermediates with aldehydes/ketones under anhydrous conditions (e.g., ethanol, acetic acid catalyst) .
    For click chemistry :
  • Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with pre-functionalized azides. Optimize catalyst loading (e.g., 10 mol% CuSO₄/Na ascorbate) and reaction time (12–24 h) .

Key Considerations for Contradictory Data

  • Synthetic Reproducibility : Variations in solvent purity (e.g., absolute ethanol vs. technical grade) significantly impact yields. Always report solvent sources and drying methods .
  • Biological Variability : Use at least three independent replicates and include positive/negative controls to normalize inter-lab differences .

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